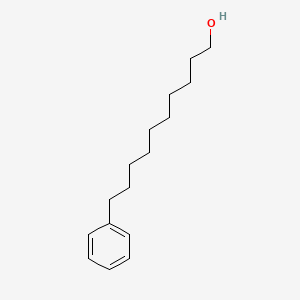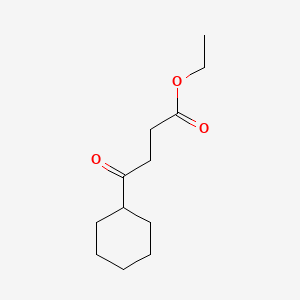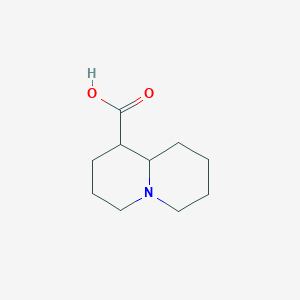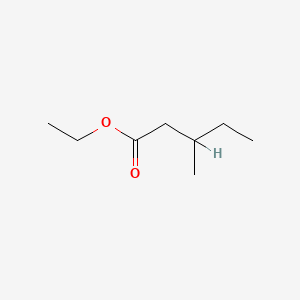
10-Phenyl-1-decanol
Vue d'ensemble
Description
10-Phenyl-1-decanol is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various phenyl-substituted alcohols and related compounds, which can provide insight into the properties and reactivity of phenyl-substituted alcohols in general. For instance, the study of 10-(perfluorohexyl)-decanol provides information on the behavior of a partially fluorinated phenyl-substituted alcohol in biological systems .
Synthesis Analysis
The synthesis of phenyl-substituted compounds can be complex, involving multiple steps and isomers. For example, the preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol required the separation of diastereomers and enantiomers to identify the active form of the inhibitor . Similarly, the synthesis of B-allyl-10-Ph-9-borabicyclo[3.3.2]decanes involved the creation of enantiomerically pure reagents, demonstrating the importance of stereochemistry in the synthesis of phenyl-substituted compounds .
Molecular Structure Analysis
The molecular structure of phenyl-substituted compounds can significantly influence their properties and reactivity. For instance, the synthesis and characterization of 1-(4-cyanobiphenyl-4'-yl)-10-(4-alkylaniline-benzylidene-4'-oxy)decanes revealed a rich polymorphism including twist-bend nematic and smectic phases, indicating the impact of molecular structure on liquid crystal behavior .
Chemical Reactions Analysis
Phenyl-substituted compounds can participate in various chemical reactions. The interaction between 1,10-phenanthroline and KO(t)Bu to form a radical anion is a key step in the activation of aryl bromides by electron transfer, demonstrating the reactivity of phenyl-substituted ligands in redox reactions . Additionally, the synthesis of 10-phenyl-5,10-dihydroindeno[1,2-b]indoles involved a domino intermolecular Friedel–Crafts alkylation and intramolecular acylation, followed by the Fischer indole reaction, showcasing the versatility of phenyl-substituted compounds in complex organic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl-substituted alcohols can be influenced by their molecular structure. For example, the study of 10-(perfluorohexyl)-decanol's mixing behavior with DPPC showed that it caused peak broadening in differential scanning calorimetry and affected the phase transitions of DPPC bilayers, indicating its partial miscibility and impact on the physical properties of biological membranes . The behavior of 10-(perfluorohexyl)-decanol at the air–water interface also demonstrated the influence of molecular structure on interfacial properties .
Applications De Recherche Scientifique
Air-Water Interface Study
10-(Perfluorohexyl)-decanol, a partially fluorinated analog of hexadecanol, has been studied for its behavior at the air-water interface. This research indicates that such compounds, which are structurally similar to 10-Phenyl-1-decanol, have unique intermolecular interactions and phase transitions at varying temperatures and conditions (Lehmler & Bummer, 2002).
Electrocatalysis and Sensing
In a study involving 1,10-Phenanthroline, which shares structural similarities with this compound, its use in electrocatalysis for the selective recognition of copper ions and hydrogen peroxide sensing was explored. This research highlights the potential of such compounds in electrochemical sensors and catalysis applications (Gayathri & Kumar, 2014).
Drug Delivery Research
Fluorocarbon alcohols like 10-(perfluorohexyl)-decanol are being explored for novel pulmonary drug delivery approaches, providing insights into the potential of this compound in similar biomedical applications (Lehmler & Bummer, 2005).
Liquid Crystalline Properties
Research on side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens, which are structurally related to this compound, has been conducted. This study offers insights into the novel mesomorphic properties of these compounds, suggesting applications in materials science (Kong & Tang, 1998).
Membrane-Based Solvent Extraction
A predictive model for the extraction of phenylglycine using membrane contactors involving 1-decanol has been developed, indicating the potential of this compound in membrane-based extraction processes (González-Muñoz, Luque, Álvarez, & Coca, 2005).
Biofuel and Energy Research
The potential of 1-decanol in biofuel production has been explored, demonstrating its use in creating medium-chain alcohols from glucose, which could be extended to similar compounds like this compound (Rutter & Rao, 2016).
Phase Equilibria Studies
Research on the phase equilibria of C10-alcohol isomers, including 1-decanol, in supercritical ethane, provides valuable data for understanding the behavior of similar compounds like this compound in different solvents and conditions (Zamudio, Schwarz, & Knoetze, 2011).
Chemical Sensing
A study using 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione as an ionophore for copper-selective poly(vinyl) chloride membrane electrodes showcases the potential application of similar phenyl-based compounds in chemical sensing technologies (Kopylovich, Mahmudov, & Pombeiro, 2011).
Propriétés
IUPAC Name |
10-phenyldecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14,17H,1-6,8,11-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFXODBOMMSELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340961 | |
| Record name | 10-Phenyl-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62607-69-6 | |
| Record name | 10-Phenyl-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)
![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)




